REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH:5]([CH3:7])[CH3:6])[CH:3]=[CH2:4].C1C[O:12]CC1>>[CH3:1][C:2]([CH3:8])([CH:5]([CH3:7])[CH3:6])[CH2:3][CH2:4][OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)(C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
The cold bath is removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture is carefully diluted with a solution of sodium acetate in aqueous hydrogen peroxide (large exess)
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude material is purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCO)(C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |